Hexyl nonanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

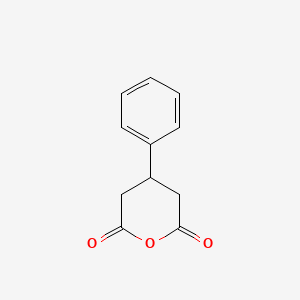

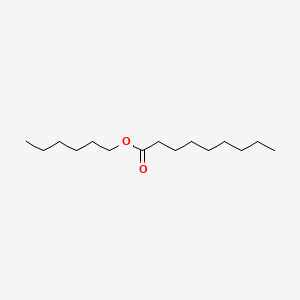

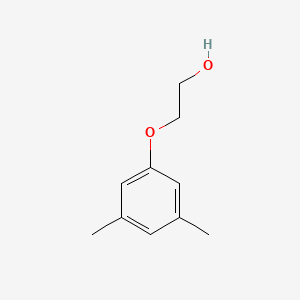

Hexyl nonanoate, also known as hexyl nonan-1-oate or hexyl pelargonate, is a chemical compound with the molecular formula C15H30O2 . It has an average mass of 242.398 Da and a monoisotopic mass of 242.224579 Da . It is known to have a fresh vegetable fruity aroma .

Synthesis Analysis

Hexyl nonanoate can be synthesized from nonanoyl chloride or nonanoic acid and the respective alcohols . In particular, it was found that the use of triethylamine as a co-solvent was necessary to avoid acid-mediated isomerization of the alkenes, which resulted in an inseparable mixture of products .Molecular Structure Analysis

The molecular structure of Hexyl nonanoate consists of 15 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthesis of Hexyl nonanoate involves the reaction of nonanoyl chloride or nonanoic acid with the respective alcohols . The use of triethylamine as a co-solvent is necessary to avoid acid-mediated isomerization of the alkenes .Physical And Chemical Properties Analysis

Hexyl nonanoate is a liquid at room temperature . It is insoluble in water but soluble in non-polar solvents .科学的研究の応用

Antimicrobial Activity

Hexyl nonanoate, specifically in its (E)-3-hexenyl form, has shown significant antimicrobial activity. A study by Chakravorty et al. (2012) revealed that (E)-3-hexenyl nonanoate demonstrated the highest inhibition against Pseudomonas aeruginosa and exhibited broad-spectrum activity against various pathogens. This indicates its potential as an antimicrobial agent in various applications (Chakravorty, Rayner, Koning, Vuuren, Otterlo, & Otterlo, 2012).

Role in Ester Synthesis and Biocatalysis

Hexyl nonanoate has been used as a model compound in the study of enzymatic and microbiological oxidation of nonanoic acid. Rajabi et al. (2014) synthesized a series of nonanoic acids, hydroxylated in various positions, to serve as standards for such studies. This research provides a foundation for understanding the reactions involving nonanoic acid and its derivatives, including hexyl nonanoate (Rajabi, Lanfranchi, Campo, & Panza, 2014).

Use in Biodegradable Polyesters

Hexyl nonanoate's parent compound, nonanoic acid, has been studied for its potential in producing biodegradable polyesters. Brandl et al. (1988) explored the use of Pseudomonas oleovorans in synthesizing poly(β-hydroxyalkanoates) from nonanoic acid, suggesting that derivatives like hexyl nonanoate could play a role in the development of sustainable plastic alternatives (Brandl, Gross, Lenz, & Fuller, 1988).

Herbicidal Applications

The compound has been evaluated for its effectiveness as a bioherbicide in organic farming. Webber et al. (2010) examined ammonium nonanoate, a related compound, for its efficacy in controlling weeds in organic vegetable production, indicating potential applications for hexyl nonanoate in similar contexts (Webber, Shrefler, Brandenberger, Taylor, Carrier, & Shannon, 2010).

Pharmaceutical and Cosmetic Applications

Studies like Alonso et al. (2015) have investigated the dermal absorption profiles of antioxidant compounds, including derivatives of hexanoate and octanoate. These findings could be extrapolated to hexyl nonanoate, potentially making it useful in the development of skin-care products and pharmaceuticals (Alonso, Lucas, Barba, Martí, Rubio, Comelles, Morales, Coderch, & Parra, 2015).

Food Safety

Hexyl nonanoate and related compounds have been explored for their ability to enhance food safety. Lanciotti et al. (2003) researched the use of hexanal and related compounds in improving the hygienic safety of minimally processed foods, suggesting a potential role for hexyl nonanoate in similar applications (Lanciotti, Belletti, Patrignani, Gianotti, Gardini, & Guerzoni, 2003).

特性

CAS番号 |

6561-39-3 |

|---|---|

製品名 |

Hexyl nonanoate |

分子式 |

C15H30O2 |

分子量 |

242.4 g/mol |

IUPAC名 |

hexyl nonanoate |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-9-10-11-13-15(16)17-14-12-8-6-4-2/h3-14H2,1-2H3 |

InChIキー |

GPHBCFMWKGZPRP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)OCCCCCC |

正規SMILES |

CCCCCCCCC(=O)OCCCCCC |

密度 |

0.858-0.863 (20°) |

その他のCAS番号 |

6561-39-3 |

物理的記述 |

Liquid; Fresh vegetable fruity aroma |

溶解性 |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)

![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)

![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)